N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine
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Overview
Description
N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine is a chemical compound with a unique structure that includes a pyridine ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond under mild conditions . The reaction conditions often include the use of dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed methods. The scalability of these reactions allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound shares a similar pyridine structure and is used in similar applications.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a pyridine ring, used in medicinal chemistry.
Uniqueness
N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine is unique due to its specific structure, which allows for versatile chemical reactions and interactions with various molecular targets. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-methyl-5-pyridin-3-ylpent-4-en-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJOUFGBRDCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC1=CN=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707608 |
Source
|
Record name | N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189274-80-4 |
Source
|
Record name | N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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